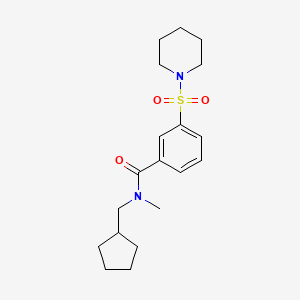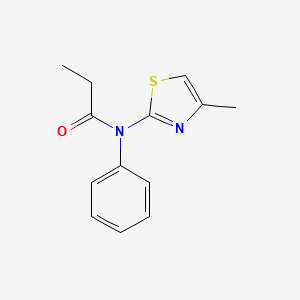![molecular formula C11H9N3OS B7548040 3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B7548040.png)
3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as OPD, and it is widely used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of OPD involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
OPD has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using OPD in lab experiments is its high potency and selectivity. It has been shown to exhibit potent activity against various enzymes and signaling pathways, making it a valuable tool for studying disease mechanisms. However, one of the limitations of using OPD is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of OPD, including the development of novel drug formulations and the investigation of its mechanism of action in various diseases. Further studies are needed to fully understand the therapeutic potential of OPD and its limitations in clinical applications. Additionally, the development of new synthetic methods for OPD could lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile involves the reaction between 5-phenyl-1,3,4-oxadiazole-2-thiol and propionitrile in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
OPD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c12-7-4-8-16-11-14-13-10(15-11)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJQFCVQWMNBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7547957.png)
![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)

![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)
![N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)

![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)

![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![3-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7548041.png)


![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)